![molecular formula C9H6F2O2 B1585910 6,8-Difluorochroman-4-one CAS No. 259655-01-1](/img/structure/B1585910.png)
6,8-Difluorochroman-4-one
Overview
Description
6,8-Difluorochroman-4-one is a chemical compound with the linear formula C9H6F2O2 . It has a molecular weight of 184.14 . The IUPAC name for this compound is 6,8-difluoro-2,3-dihydro-4H-chromen-4-one .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, such as this compound, has been a topic of interest in recent years . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C9H6F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 . This compound is structurally similar to other corticosteroids like hydrocortisone and prednisolone.Chemical Reactions Analysis
The chroman-4-one framework, which includes this compound, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry environment at room temperature .Scientific Research Applications
Molecular Orbital Studies
6,8-Difluorochroman-4-one is relevant in molecular orbital studies. Extended basis sets such as 5–31G and 6–31G, which consist of atomic orbitals expressed as linear combinations of Gaussian functions, are used for studying organic molecules including fluorinated compounds. These basis sets help in calculating total energies and equilibrium geometries of molecules (Hehre, Ditchfield, & Pople, 1972).
Photochemistry and Electron Transfer
This compound also finds application in the study of photochemistry and electron transfer. For example, research on the one-electron reduction of pi-stacked fluorenes demonstrates the behavior of electron transfer among fluorene moieties, which is a critical aspect in understanding molecular electronics (Rathore et al., 2006).
Aggregation-Induced Fluorescence
Another important application is in the field of fluorescence, specifically in aggregation-induced fluorescence behavior. Compounds related to this compound can exhibit varying fluorescence behaviors, which are significant in developing materials for optical and electronic applications (Yang et al., 2013).
Environmental Studies
In environmental studies, derivatives of this compound, such as polyfluorinated ether sulfonates, are investigated for their occurrence and distribution in environmental samples. This research helps in understanding the environmental impact and behavior of these fluorinated compounds (Ruan et al., 2015).
Photochromic Reactions
The compound is also significant in studying photochromic reactions, where the change in light conditions alters the molecular structure. This has applications in developing materials that respond to light stimuli (Hobley et al., 1999).
Chemical Synthesis
In chemical synthesis, this compound related compounds are used for regiocontrolled nucleophilic substitution reactions. This has implications in the synthesis of various organic molecules with specific functional groups (Schlosser, Rausis, & Bobbio, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to tegoprazan , a known potassium-competitive acid blocker (P-CAB). P-CABs, including Tegoprazan, exhibit their anti-secretory effects by competitively and reversibly blocking the availability of potassium ions of the proton-potassium ATPase
Mode of Action
Based on its structural similarity to tegoprazan , it may also act as a competitive and reversible inhibitor of proton-potassium ATPase, an enzyme responsible for gastric acid secretion. This inhibition could potentially reduce acid secretion, but this is purely speculative and requires experimental validation.
Biochemical Pathways
If it acts similarly to tegoprazan , it might influence the gastric acid secretion pathway by inhibiting the proton-potassium ATPase enzyme. This could potentially lead to a decrease in gastric acidity.
Pharmacokinetics
Based on the pharmacokinetic profile of structurally similar compounds like tegoprazan , it can be speculated that 6,8-Difluorochroman-4-one might be rapidly absorbed and exhibit dose-dependent pharmacokinetics
Result of Action
If it acts similarly to Tegoprazan , it might reduce gastric acid secretion by inhibiting the proton-potassium ATPase enzyme This could potentially alleviate symptoms associated with excess gastric acid, such as those seen in gastroesophageal reflux disease (GERD).
properties
IUPAC Name |
6,8-difluoro-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQNYCVNEQXHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372413 | |
Record name | 6,8-Difluorochroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
259655-01-1 | |
Record name | 6,8-Difluorochroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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